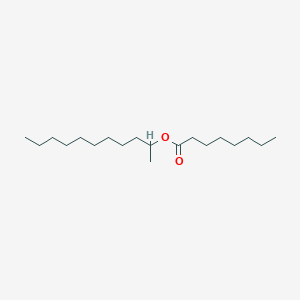
Tetrakis(decyl)phosphanium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(decyl)phosphanium nitrate is a quaternary phosphonium salt with the chemical formula [P(C10H21)4]NO3. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, featuring a central phosphorus atom bonded to four decyl groups, imparts distinct chemical properties that make it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(decyl)phosphanium nitrate typically involves the reaction of decyl halides with a phosphorus trihalide, followed by the introduction of a nitrate ion. One common method is the reaction of decyl chloride with phosphorus trichloride in the presence of a base, such as triethylamine, to form tetrakis(decyl)phosphonium chloride. This intermediate is then treated with silver nitrate to exchange the chloride ion for a nitrate ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Tetrakis(decyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nitrate ion can be substituted with other anions, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Silver salts (e.g., silver nitrate) are often employed to facilitate anion exchange reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tetrakis(decyl)phosphine.
Substitution: Various tetrakis(decyl)phosphanium salts with different anions.
科学的研究の応用
Tetrakis(decyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a delivery agent for nucleic acids.
Medicine: Explored for its role in drug delivery systems and as a component in formulations for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用機序
The mechanism of action of tetrakis(decyl)phosphanium nitrate involves its ability to interact with various molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating catalytic processes. In biological systems, the lipophilic decyl groups enable the compound to penetrate cell membranes, making it an effective delivery agent for therapeutic molecules.
類似化合物との比較
Similar Compounds
- Tetrakis(butyl)phosphanium nitrate
- Tetrakis(hexyl)phosphanium nitrate
- Tetrakis(octyl)phosphanium nitrate
Comparison
Tetrakis(decyl)phosphanium nitrate is unique due to its longer alkyl chains compared to similar compounds. This structural difference imparts greater lipophilicity and enhances its ability to interact with hydrophobic environments, making it particularly useful in applications requiring membrane penetration or solubilization of hydrophobic molecules.
特性
CAS番号 |
56814-89-2 |
|---|---|
分子式 |
C40H84NO3P |
分子量 |
658.1 g/mol |
IUPAC名 |
tetrakis-decylphosphanium;nitrate |
InChI |
InChI=1S/C40H84P.NO3/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-40H2,1-4H3;/q+1;-1 |
InChIキー |
WLCGWPKBVRMCMZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[N+](=O)([O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid](/img/structure/B14634477.png)
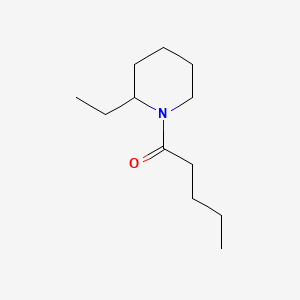
![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
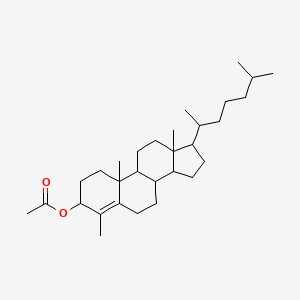
![7-Ethyl-2-methyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one 2-oxide](/img/structure/B14634503.png)
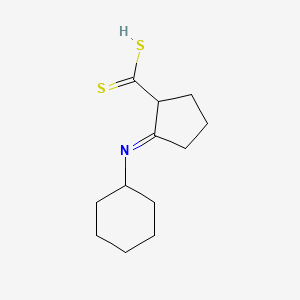
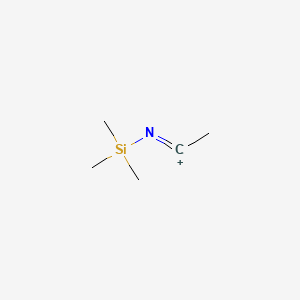
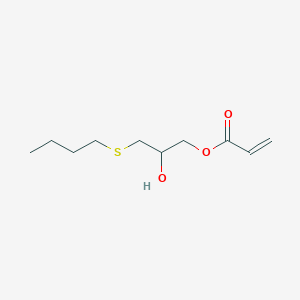
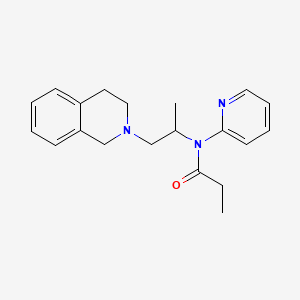
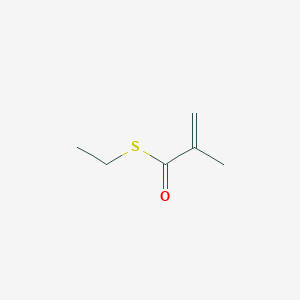
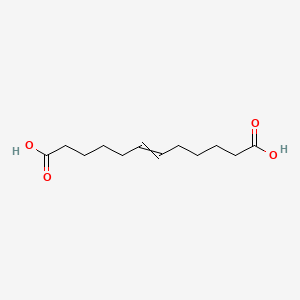
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
